molecular formula C8H7N3O3 B8118673 5-Amino-2-methoxy-4-nitrobenzonitrile

5-Amino-2-methoxy-4-nitrobenzonitrile

Cat. No.: B8118673
M. Wt: 193.16 g/mol
InChI Key: YXDDPBBDRYBONU-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H8N2O. It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Amination Reaction: Another method is the amination of 2-methoxy-4-nitrobenzonitrile using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and amination reactions, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different amines.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and other oxidized forms.

  • Reduction Products: Different amines, including secondary and tertiary amines.

  • Substitution Products: Alkylated derivatives of the amino group.

Scientific Research Applications

5-Amino-2-methoxy-4-nitrobenzonitrile is used in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and protein interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

  • 4-Amino-2-methoxybenzonitrile: Lacks the nitro group, resulting in different reactivity and applications.

  • 2-Methoxy-4-nitrobenzonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.

Uniqueness: 5-Amino-2-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which allows for diverse chemical reactions and applications.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties enable it to participate in a wide range of chemical reactions, making it an important compound in various fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

5-amino-2-methoxy-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-7(11(12)13)6(10)2-5(8)4-9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDDPBBDRYBONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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